molecular formula C17H17NO2S B14589618 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- CAS No. 61458-07-9

2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl-

Cat. No.: B14589618
CAS No.: 61458-07-9
M. Wt: 299.4 g/mol
InChI Key: LWSIPHZXKPEQGD-UHFFFAOYSA-N
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Description

2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- is a compound belonging to the class of azetidinones, which are four-membered lactams These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- typically involves the Staudinger ketene-imine cycloaddition reaction. This method includes the reaction of a ketene with an imine to form the azetidinone ring. The reaction conditions often require the use of solvents like chloroform or dichloromethane and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or thiolates.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. The presence of methoxy and methylthio groups enhances its binding affinity and specificity towards the target enzyme, leading to the disruption of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Azetidinone, 3-methoxy-4-methyl-: Similar structure but lacks the diphenyl substitution.

    2-Azetidinone, 3-methoxy-4-(2-methyl-1-propen-1-yl)-: Contains a propenyl group instead of the methylthio group.

    2-Azetidinone, 3-methoxy-4-(methylthio)-1-phenyl-: Similar but with only one phenyl group.

Uniqueness

The uniqueness of 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61458-07-9

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

3-methoxy-4-methylsulfanyl-1,4-diphenylazetidin-2-one

InChI

InChI=1S/C17H17NO2S/c1-20-15-16(19)18(14-11-7-4-8-12-14)17(15,21-2)13-9-5-3-6-10-13/h3-12,15H,1-2H3

InChI Key

LWSIPHZXKPEQGD-UHFFFAOYSA-N

Canonical SMILES

COC1C(=O)N(C1(C2=CC=CC=C2)SC)C3=CC=CC=C3

Origin of Product

United States

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